2-Bromo-6-(dimethylamino)benzaldehyde

描述

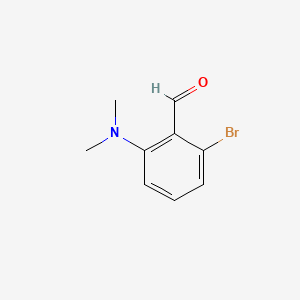

2-Bromo-6-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10BrNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a dimethylamino group at the sixth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-6-(dimethylamino)benzaldehyde can be synthesized through several methods. One common method involves the bromination of 6-(dimethylamino)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

化学反应分析

Types of Reactions

2-Bromo-6-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of a suitable catalyst.

Nucleophilic Substitution: The dimethylamino group can be substituted by nucleophiles under basic conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzaldehydes with various functional groups.

Nucleophilic Substitution: Substituted benzaldehydes with different nucleophiles.

Oxidation and Reduction: Corresponding carboxylic acids or alcohols.

科学研究应用

Medicinal Chemistry

2-Bromo-6-(dimethylamino)benzaldehyde serves as a precursor in the synthesis of various biologically active compounds. Its structural features contribute to the development of pharmaceuticals targeting different diseases.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this aldehyde have shown promising activity against various cancer cell lines, including breast and lung cancer cells. A study demonstrated that modifications to the dimethylamino group enhance cytotoxicity and selectivity towards cancer cells compared to normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Derivatives of this compound have been synthesized and tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. The structure-activity relationship (SAR) studies suggest that modifications can significantly enhance antimicrobial efficacy .

Material Science

In material science, this compound is utilized in the synthesis of polymers and as a functional monomer.

Polymer Synthesis

The compound can be polymerized to create materials with specific optical and electronic properties. For example, it has been used to synthesize polyimides that exhibit excellent thermal stability and mechanical strength. These polymers find applications in electronics and coatings .

Dye Production

Due to its chromophoric properties, this compound is employed in the dye industry as an intermediate for producing various dyes and pigments. Its derivatives are used in textile dyeing processes due to their vibrant colors and stability under light exposure .

Analytical Chemistry

The compound is also significant in analytical chemistry as a reagent for detecting metal ions.

Chemosensors

Recent studies have highlighted the use of this compound in developing chemosensors for detecting toxic metal ions such as copper(II). The compound acts as a fluorophore, allowing for colorimetric detection methods that can be performed without sophisticated instrumentation .

Synthesis of Anticancer Agents

A case study focused on synthesizing a series of compounds derived from this compound showed that specific modifications led to enhanced anticancer activity against MCF-7 breast cancer cells. The study utilized various synthetic pathways, including condensation reactions with different amines, resulting in compounds with IC50 values significantly lower than those of existing treatments .

| Compound | Structure | IC50 (μM) | Cancer Type |

|---|---|---|---|

| A | Structure A | 5.0 | MCF-7 |

| B | Structure B | 10.0 | A549 |

Development of Antimicrobial Agents

Another study evaluated the antimicrobial efficacy of several derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| C | 8 | S. aureus |

| D | 16 | E. coli |

作用机制

The mechanism of action of 2-Bromo-6-(dimethylamino)benzaldehyde depends on its chemical structure and the specific reactions it undergoes. The bromine atom and the dimethylamino group influence the reactivity of the benzaldehyde moiety, making it a versatile intermediate in various chemical transformations . The molecular targets and pathways involved vary based on the specific application and reaction conditions .

相似化合物的比较

Similar Compounds

2-Bromobenzaldehyde: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.

6-(Dimethylamino)benzaldehyde: Lacks the bromine atom, affecting its reactivity in electrophilic aromatic substitution reactions.

Uniqueness

2-Bromo-6-(dimethylamino)benzaldehyde is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

生物活性

2-Bromo-6-(dimethylamino)benzaldehyde is an aromatic aldehyde characterized by the presence of a bromine atom and a dimethylamino group. Its molecular formula is C9H10BrN, and it is primarily utilized in organic synthesis and medicinal chemistry as an intermediate for more complex compounds. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves bromination and amination reactions. The compound can be synthesized using various solvents such as dichloromethane or acetonitrile, often employing catalysts like palladium or copper complexes to enhance yields. The unique combination of functional groups in this compound contributes to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Specifically, the dimethylamino group can enhance lipophilicity, which may facilitate the compound's ability to cross biological membranes.

Case Studies

- Inhibition Studies : A study explored the structure-activity relationship (SAR) of various benzaldehyde derivatives, revealing that modifications to the dimethylamino group significantly influenced AChE inhibition potency. The IC50 values for related compounds ranged from 0.07 µM to 0.36 µM .

- Antiparasitic Activity : Another investigation highlighted the potential of benzaldehyde derivatives in targeting parasitic infections, with some compounds demonstrating significant activity against Trypanosoma brucei . Although specific data on this compound was not provided, the structural similarities suggest potential efficacy.

- Neuroprotective Effects : A recent computational study indicated that certain benzaldehyde derivatives could interact favorably with targets involved in neuroprotection, suggesting that this compound might also possess similar properties .

Data Table: Biological Activity Overview

属性

IUPAC Name |

2-bromo-6-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKKJPOIHAHKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742707 | |

| Record name | 2-Bromo-6-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289029-82-8 | |

| Record name | 2-Bromo-6-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。